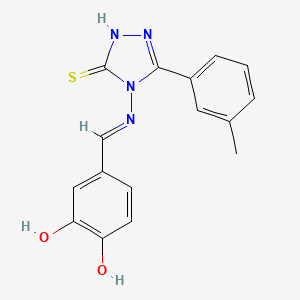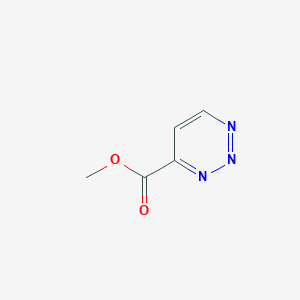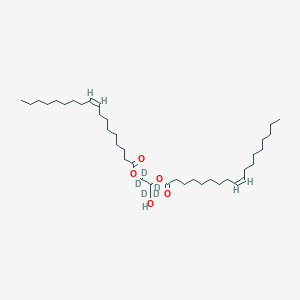![molecular formula C13H17N3O10 B12052877 [(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate](/img/structure/B12052877.png)
[(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S,4R,6S)-4,6-diacetoxi-5-azido-3-carboxioxioxan-2-il]acetato de metilo es un compuesto orgánico complejo con un potencial significativo en varios campos científicos. Este compuesto se caracteriza por sus características estructurales únicas, que incluyen múltiples grupos acetoxi y un grupo azido, que contribuyen a su reactividad y versatilidad en la síntesis química y las aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [(2R,3S,4R,6S)-4,6-diacetoxi-5-azido-3-carboxioxioxan-2-il]acetato de metilo normalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Los pasos clave incluyen:
Protección de los grupos hidroxilo: Los grupos hidroxilo se protegen utilizando anhídrido acético para formar grupos acetoxi.
Introducción del grupo azido: El grupo azido se introduce mediante una reacción de sustitución nucleofílica, a menudo utilizando azida de sodio.
Formación del grupo carboxioxi: Este paso implica la esterificación del grupo hidroxilo con un derivado de ácido carboxílico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la elección del disolvente y el tiempo de reacción. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la escalabilidad y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
[(2R,3S,4R,6S)-4,6-diacetoxi-5-azido-3-carboxioxioxan-2-il]acetato de metilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción pueden convertir el grupo azido en un grupo amina.
Sustitución: Los grupos acetoxi se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia como agentes reductores.
Sustitución: Los nucleófilos como las aminas y los tioles se utilizan para las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la reducción del grupo azido produce un derivado de amina, mientras que la sustitución de los grupos acetoxi puede producir una variedad de compuestos funcionalizados.
Aplicaciones Científicas De Investigación
[(2R,3S,4R,6S)-4,6-diacetoxi-5-azido-3-carboxioxioxan-2-il]acetato de metilo tiene diversas aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas y como un reactivo en la síntesis orgánica.
Biología: El compuesto se utiliza en el estudio de vías bioquímicas y como una sonda en experimentos de biología molecular.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de [(2R,3S,4R,6S)-4,6-diacetoxi-5-azido-3-carboxioxioxan-2-il]acetato de metilo implica su interacción con objetivos moleculares a través de sus grupos funcionales. El grupo azido puede participar en reacciones de química click, formando enlaces triazol estables. Los grupos acetoxi pueden sufrir hidrólisis para liberar ácido acético, que puede participar aún más en procesos bioquímicos.
Comparación Con Compuestos Similares
[(2R,3S,4R,6S)-4,6-diacetoxi-5-azido-3-carboxioxioxan-2-il]acetato de metilo se puede comparar con compuestos similares como:
[(2R,3R,4R,5S,6S)-3,4,6-tris(acetoxi)-5-acetamido oxan-2-il]acetato de metilo: Este compuesto tiene un grupo acetamido en lugar de un grupo azido, lo que altera su reactividad y aplicaciones.
[(2R,3R,4R,5S,6S)-2-(acetoximetil)-6-(4-cloro-3-(4-etoxibencil)fenil)tetrahidro-2H-piran-3,4,5-triil triacetato]: Este compuesto presenta un patrón de sustitución aromática diferente, que afecta su comportamiento químico y usos.
La singularidad de [(2R,3S,4R,6S)-4,6-diacetoxi-5-azido-3-carboxioxioxan-2-il]acetato de metilo radica en su combinación de grupos funcionales, que proporcionan una plataforma versátil para modificaciones químicas y aplicaciones.
Propiedades
Fórmula molecular |
C13H17N3O10 |
|---|---|
Peso molecular |
375.29 g/mol |
Nombre IUPAC |
[(2R,3S,4R,6S)-4,6-diacetyloxy-5-azido-3-carboxyoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H17N3O10/c1-5(17)22-4-8-10(26-13(20)21)11(23-6(2)18)9(15-16-14)12(25-8)24-7(3)19/h8-12H,4H2,1-3H3,(H,20,21)/t8-,9?,10-,11-,12-/m1/s1 |
Clave InChI |
NKGUHWHPMGOFTK-XBINAETPSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H](C([C@@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)O |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12052794.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12052800.png)


![(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12052822.png)
![[(4aR,6R,7R,7aR)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B12052824.png)







![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12052863.png)
